molecular formula C12H14O2 B8256838 ethyl (E)-2-phenylbut-2-enoate

ethyl (E)-2-phenylbut-2-enoate

Cat. No.: B8256838
M. Wt: 190.24 g/mol
InChI Key: FKAGRTPFQGVYDI-QDEBKDIKSA-N
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Description

Ethyl (E)-2-phenylbut-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the ester functional group and a phenyl group attached to the but-2-enoate moiety. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-2-phenylbut-2-enoate can be synthesized through the esterification of (E)-2-phenylbut-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and sustainability of the process. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, reaction with ammonia or amines can lead to the formation of amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 2-phenylbut-2-enoic acid or 2-phenylbutanone.

    Reduction: 2-phenylbutanol.

    Substitution: 2-phenylbut-2-enamide.

Scientific Research Applications

Ethyl (E)-2-phenylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.

    Industry: this compound is utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-phenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

  • Ethyl cinnamate
  • Ethyl (E)-3-phenylprop-2-enoate
  • Methyl (E)-2-phenylbut-2-enoate

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to ethyl cinnamate, it has a longer carbon chain, which affects its boiling point and solubility. The presence of the (E)-configuration in the double bond also influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl (E)-2-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h3,5-9H,4H2,1-2H3/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAGRTPFQGVYDI-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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